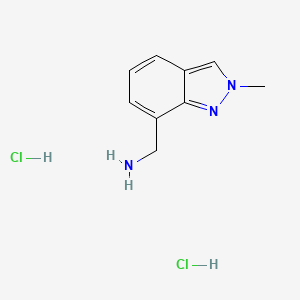
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties. It is commonly used in research and industrial applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride typically involves the esterification of 4-bromo-3-fluorophenylacetic acid followed by amination. The process begins with the reaction of 4-bromo-3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This ester is then subjected to amination using ammonia or an amine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 4-bromo-3-fluorophenylacetic acid.
Applications De Recherche Scientifique
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate hydrochloride
Uniqueness
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10BrClFNO2 |
|---|---|
Poids moléculaire |
298.53 g/mol |
Nom IUPAC |
methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H |
Clé InChI |
JUXTXCWWBJCILH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC(=C(C=C1)Br)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13452016.png)



![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)

![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)






